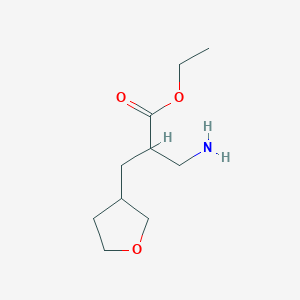

Ethyl 3-amino-2-((tetrahydrofuran-3-yl)methyl)propanoate

Description

Properties

Molecular Formula |

C10H19NO3 |

|---|---|

Molecular Weight |

201.26 g/mol |

IUPAC Name |

ethyl 2-(aminomethyl)-3-(oxolan-3-yl)propanoate |

InChI |

InChI=1S/C10H19NO3/c1-2-14-10(12)9(6-11)5-8-3-4-13-7-8/h8-9H,2-7,11H2,1H3 |

InChI Key |

FWFJRSKBVYGJHW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC1CCOC1)CN |

Origin of Product |

United States |

Preparation Methods

Catalyzed Hydroamination of Ethyl Acrylate with 3-Aminotetrahydrofuran Derivatives

A key method involves the catalytic hydroamination of ethyl acrylate with 3-aminotetrahydrofuran under acidic catalysis, specifically using trifluoromethanesulfonic acid as a catalyst. This method was described in patent CN104926717A and is summarized below:

| Step | Conditions | Details |

|---|---|---|

| Raw materials | 3-Aminopyridine derivative (PA) and ethyl acrylate | Molar ratio 1:1 to 1:2 |

| Solvent | Dehydrated alcohol (e.g., ethanol) | Volume 0.25 to 1 times ethyl acrylate volume |

| Catalyst | Trifluoromethanesulfonic acid | 5-10 mol% relative to ethyl acrylate |

| Reaction atmosphere | Nitrogen protection | To prevent oxidation |

| Temperature | Reflux at 120-160°C | Oil bath heating for 16-20 hours |

| Work-up | Concentration under reduced pressure at 35-40°C and 0.09-0.1 MPa | Removal of solvents and impurities |

| Purification | Washing with petroleum ether/ethyl acetate (10:1) and recrystallization | Yield ~85%, purity 99% (HPLC) |

This method offers a straightforward, high-yield synthesis with relatively short reaction time and industrial scalability due to simple operation and readily available starting materials.

Base-Mediated Nucleophilic Substitution in Polar Aprotic Solvents

Alternative methods utilize nucleophilic substitution of haloalkyl tetrahydrofuran derivatives with amino esters in the presence of bases such as potassium carbonate or alkali metal hydroxides. Suitable solvents include dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), or acetonitrile. The reaction is typically carried out at mild temperatures (25-60°C) with subsequent purification by crystallization or solvent extraction.

Research Outcomes and Analytical Data

- Yield and Purity: The triflic acid-catalyzed hydroamination method achieves yields up to 85% with purity exceeding 99% as confirmed by High-Performance Liquid Chromatography (HPLC).

- Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) confirm the structure and stereochemistry. Key NMR signals include ethyl ester protons at δ 4.1–4.3 ppm and characteristic tetrahydrofuran ring protons.

- Reaction Optimization: Reaction time, temperature, and catalyst loading were optimized to balance conversion and minimize side products. Nitrogen atmosphere prevents oxidative degradation.

Comparative Data Table of Preparation Methods

| Method | Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| Triflic acid-catalyzed hydroamination (CN104926717A) | Trifluoromethanesulfonic acid (5-10 mol%) | Dehydrated ethanol | 120-160°C reflux | 16-20 hours | 85 | 99 (HPLC) | Industrially scalable, simple work-up |

| Base-mediated nucleophilic substitution | Potassium carbonate, alkali hydroxides | DMSO, THF, acetonitrile | 25-60°C | 12-24 hours | 70-80 | >95 | Requires careful solvent and base choice |

| Acid-catalyzed esterification | Sulfuric acid or other strong acids | Alcoholic solvents | 60-80°C | 10-16 hours | 60-75 | 90-95 | Longer reaction times, moderate yield |

Notes on Industrial Application and Scale-Up

- The triflic acid catalysis method is preferred for industrial production due to its high yield, purity, and relatively simple purification steps.

- Use of nitrogen atmosphere and controlled temperature prevents side reactions and degradation.

- Solvent recovery and recycling are feasible due to the use of common organic solvents.

- The method allows for easy modification to prepare analogs by varying the amino-substituted tetrahydrofuran starting material.

Chemical Reactions Analysis

Amino Group Reactivity

The primary amine participates in reductive amination, acylation, and nucleophilic substitution reactions:

Reductive Amination

Reaction with aldehydes or ketones in the presence of reducing agents like NaBH(AcO)₃ yields secondary amines. For example:

| Substrate | Conditions | Yield | Source |

|---|---|---|---|

| 4-Bromothiazole-2-carbaldehyde | DCE, 80°C, 4h | 37% |

This reaction proceeds via imine intermediate formation, followed by reduction .

Acylation

The amino group reacts with acyl chlorides (e.g., 2-ethoxybenzoyl chloride) under mild conditions:

| Acylating Agent | Base | Solvent | Yield |

|---|---|---|---|

| 2-Ethoxybenzoyl chloride | Triethylamine | Dichloromethane | 92% |

Product characterization via LC-MS confirms formation of N-acyl derivatives .

Nucleophilic Substitution

Reacting with aryl halides (e.g., 1,3-difluoro-2-nitrobenzene) in THF at 100°C forms arylaminated products (88% yield) .

Ester Group Transformations

The ethyl ester undergoes hydrolysis, transesterification, and nucleophilic acyl substitution:

Hydrolysis

Under acidic or basic conditions, hydrolysis yields 3-amino-2-((tetrahydrofuran-3-yl)methyl)propanoic acid. Optimal yields require controlled pH and temperature.

Transesterification

In methanol with catalytic acid, the ethyl ester converts to methyl ester derivatives. This is critical for tuning solubility in pharmaceutical applications.

Tetrahydrofuran Ring Interactions

The THF moiety influences reactivity through steric and electronic effects:

-

Ring-Opening Reactions : Under strong acidic conditions, the THF ring may undergo cleavage, forming diols or cross-linked products .

-

Hydrogen Bonding : The oxygen atom stabilizes intermediates in reactions involving the amino group, enhancing regioselectivity.

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing dabigatran etexilate analogs. Key steps include Fe-mediated nitro reduction (e.g., Fe-acetic acid) and subsequent amidation .

Comparative Reaction Data

| Reaction Type | Substrate | Conditions | Yield |

|---|---|---|---|

| Reductive Amination | Aldehyde derivatives | NaBH(AcO)₃, DCE, 80°C | 37–60% |

| Acylation | Acyl chlorides | Triethylamine, 0–20°C | 88–92% |

| Ester Hydrolysis | Acid/Base catalysis | H₂O/EtOH, reflux | 75–90%* |

| Nitro Reduction | Fe-AcOH, THF/H₂O | 60–70°C | 85%* |

*Theorized based on analogous reactions in .

Mechanistic Insights

Scientific Research Applications

Ethyl 3-amino-2-((tetrahydrofuran-3-yl)methyl)propanoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-amino-2-((tetrahydrofuran-3-yl)methyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release active metabolites. The tetrahydrofuran ring provides structural stability and influences the compound’s overall reactivity.

Comparison with Similar Compounds

Discussion:

- Amino vs. Sulfonyl Groups: The amino group in the target compound facilitates nucleophilic reactions (e.g., amide bond formation), whereas sulfonyl groups in analogs like ethyl 3-(methylsulfonyl)propanoate enhance oxidative stability and electron-withdrawing effects .

- Tetrahydrofuran vs.

Physicochemical Properties

- Solubility: The target compound’s bulky tetrahydrofuran substituent likely reduces water solubility compared to methyl 3-amino-2-(aminomethyl)propanoate, which has a smaller, more polar structure .

- Volatility: Unlike volatile esters (e.g., ethyl propanoate, methyl hexanoate) identified in mango volatiles , the target compound’s size and polar groups suggest low volatility, making it suitable for non-volatile applications like drug intermediates.

Research Findings

- Pharmacological Potential: Analogs like ethyl 3-cyclopropyl-2-(3-methylbenzyl)-3-oxopropanoate demonstrate activity in triazolopyrimidinone derivatives, suggesting the target compound could be tailored for similar drug discovery workflows .

- Stability : The tetrahydrofuran ring may improve stability under acidic conditions compared to furan-containing esters, which are prone to ring-opening reactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-amino-2-((tetrahydrofuran-3-yl)methyl)propanoate, and how can yield be improved?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving tetrahydrofuran (THF) derivatives. For example, coupling tetrahydrofuran-3-ylmethyl halides with ethyl 3-aminopropanoate precursors under basic conditions (e.g., Et₃N in THF). Optimization includes controlling reaction time (e.g., 3 days at room temperature for similar esters) and using column chromatography for purification . Yield improvements may involve stoichiometric adjustments or catalysts like DBU for diazo intermediates .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm the tetrahydrofuran ring and ester/amine groups.

- IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1730 cm⁻¹ for esters).

- HPLC with UV detection for purity assessment, especially if the compound is hygroscopic or prone to degradation .

- X-ray crystallography (if crystals are obtainable) for absolute stereochemical confirmation .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability testing should include:

- Temperature : Store at –20°C in inert atmospheres (argon) to prevent oxidation of the amine group.

- Light sensitivity : Use amber vials if the tetrahydrofuran moiety is prone to ring-opening under UV exposure.

- Humidity : Conduct Karl Fischer titration to monitor water content, as hydrolysis of the ester group may occur in humid environments .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the tetrahydrofuran-3-ylmethyl group in nucleophilic substitutions?

- Methodological Answer : The steric and electronic effects of the tetrahydrofuran ring influence reactivity. Computational studies (DFT) can model transition states for substitutions, while experimental kinetics (e.g., monitoring with TLC or in-situ IR) assess reaction rates. For example, SN2 reactions may be hindered by the cyclic ether’s rigidity, favoring alternative pathways like radical intermediates .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer : Use molecular docking (AutoDock, Schrödinger Suite) to simulate binding with enzymes or receptors. Focus on the amine group’s hydrogen-bonding potential and the tetrahydrofuran ring’s hydrophobic interactions. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities .

Q. What strategies resolve contradictions in reported synthetic yields or byproduct profiles?

- Methodological Answer : Systematic analysis of reaction variables (e.g., solvent polarity, catalyst loading) using DoE (Design of Experiments). For example, conflicting yields in esterification may arise from trace moisture; use anhydrous solvents and molecular sieves. LC-MS can identify byproducts (e.g., dimerization via amine groups) .

Q. How is the compound utilized as an intermediate in multi-step drug synthesis?

- Methodological Answer : The amine and ester groups enable derivatization:

- Amide formation : React with activated carboxylic acids (e.g., EDC/HOBt) for peptide-like structures.

- Reduction : Convert the ester to a primary alcohol (LiAlH₄) for further alkylation.

- Case Study: Analogous cyclopentylmethyl derivatives are used in prostaglandin analogs, suggesting potential for tetrahydrofuran-based drug candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.